molecular formula C17H13N5O3 B2797332 Eed226-cooh

Eed226-cooh

Cat. No.: B2797332
M. Wt: 335.32 g/mol
InChI Key: MTAJESLOWNUVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EED226-COOH is an organic compound derived from EED226, primarily used in scientific research for its role as a ligand targeting the embryonic ectoderm development (EED) protein. This compound is significant in the study of polycomb repressive complex 2 (PRC2), which is involved in gene silencing through the methylation of histone H3 lysine 27 (H3K27).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EED226-COOH involves a multi-step organic synthesis process. The compound is derived from EED226 through a series of chemical reactions that introduce a carboxyl group (-COOH) to the molecular structure. The specific synthetic routes and reaction conditions are proprietary and typically involve the use of various reagents and catalysts under controlled laboratory conditions .

Industrial Production Methods

Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the production process would likely involve scaling up the laboratory synthesis methods, ensuring high purity and consistency through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

EED226-COOH undergoes several types of chemical reactions, including:

    Oxidation: The introduction of oxygen or the removal of hydrogen.

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines .

Scientific Research Applications

EED226-COOH has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in the study of protein-ligand interactions and the development of new chemical probes.

    Biology: Investigated for its role in gene regulation and epigenetic modifications.

    Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting PRC2 to inhibit tumor growth.

    Industry: Utilized in the development of new drugs and therapeutic strategies .

Mechanism of Action

EED226-COOH exerts its effects by binding to the EED protein, a component of the PRC2 complex. This binding disrupts the interaction between EED and other components of PRC2, leading to the inhibition of PRC2’s gene silencing function. The molecular targets involved include the H3K27me3 binding pocket on EED, which is crucial for the allosteric activation of PRC2 .

Comparison with Similar Compounds

Similar Compounds

    EED226: The parent compound of EED226-COOH, known for its potent inhibition of PRC2.

    EED162: Another EED binder with similar properties to EED226.

    EI1: A compound that also targets PRC2 but through a different mechanism.

Uniqueness

This compound is unique in its ability to specifically degrade PRC2 through the formation of a proteolysis-targeting chimera (PROTAC) with a von Hippel-Lindau (VHL) ligand. This targeted degradation offers a novel approach to inhibiting PRC2 and presents potential advantages in terms of specificity and efficacy .

Properties

IUPAC Name

4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c23-16(24)12-5-3-11(4-6-12)14-9-19-17(22-10-20-21-15(14)22)18-8-13-2-1-7-25-13/h1-7,9-10H,8H2,(H,18,19)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAJESLOWNUVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=C(C3=NN=CN32)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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